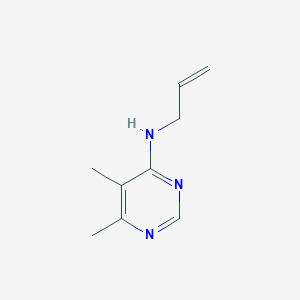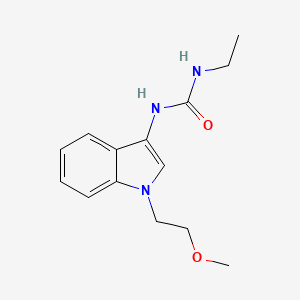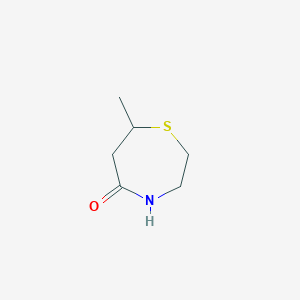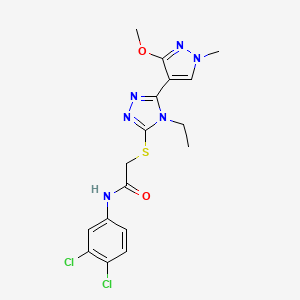
N-allyl-5,6-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “N-allyl-5,6-dimethylpyrimidin-4-amine” involves enzymatic N-Allylation of primary and secondary amines using renewable cinnamic acids . This biocatalytic system comprises an initial carboxylate reduction step catalyzed by a carboxylic acid reductase to generate the corresponding α, β-unsaturated aldehyde in situ. This is followed by reductive amination of the aldehyde catalyzed by a bacterial reductive aminase to yield the corresponding allylic amine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with two methyl groups at positions 5 and 6, an amine group at position 4, and an allyl group attached to the nitrogen atom.Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” include enzymatic allylic amination methods . These methods provide a sustainable route to these compounds but are often restricted to allylic primary amines .Physical And Chemical Properties Analysis
“this compound” appears as a light yellow to yellow powder or crystals .Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates
One application involves the synthesis of key intermediates for the development of pharmaceuticals. For example, compounds structurally related to N-allyl-5,6-dimethylpyrimidin-4-amine are used in the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens. A stereoselective process for this preparation was developed, demonstrating the importance of such compounds in efficient and selective synthesis (T. Fleck et al., 2003).
Heterocyclic Synthesis
This compound derivatives have been used in the synthesis of heterocycles. For instance, primary allyl amine derivatives from Baylis-Hillman adducts have been applied to generate 5-benzyl-4(3H)-pyrimidinones and 2-benzylidene-2,3-dihydropyrrolizin-1-ones through robust reactions, showcasing the utility of these compounds in constructing complex heterocyclic structures (S. Nag et al., 2008).
Asymmetric Synthesis
The asymmetric synthesis of allylic amines represents another significant area of application. Asymmetric allylic amination reactions are crucial for introducing this functional group into various synthetic intermediates and bioactive agents. Developments in this field have provided a variety of strategies for the stereocontrolled construction of allylic amines, highlighting their widespread utility in modern synthetic organic chemistry (Rebecca L. Grange et al., 2016).
Antifungal Applications
Additionally, certain derivatives of dimethylpyrimidin, which are structurally related to this compound, have shown promising antifungal effects. These compounds have been synthesized and tested against various types of fungi, demonstrating their potential as antifungal agents. This application signifies the role of such compounds in developing new treatments for fungal infections (N. N. Jafar et al., 2017).
Gene Carrier Applications
In the field of biomedical engineering, guanidinylated poly(allyl amine) derivatives have been explored as gene carriers. The modification of poly(allyl amine) with guanidino groups enhances its ability to condense and protect plasmid DNA, forming nanoparticles for gene delivery. This application underscores the potential of this compound derivatives in non-viral gene therapy, offering a promising avenue for delivering therapeutic genes to target cells (Jiahui Yu et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 5,6-Dimethylpyrimidin-4-amine, indicates that it is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
5,6-dimethyl-N-prop-2-enylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-5-10-9-7(2)8(3)11-6-12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRRENOBKDUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one](/img/structure/B2835758.png)
![2-[4-(Methylamino)oxan-4-yl]ethan-1-ol](/img/structure/B2835759.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B2835763.png)
![Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2835765.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2835768.png)
![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-4-fluorobenzoic acid](/img/structure/B2835769.png)

![N-(4-methoxyphenyl)-2-({6-oxo-5-[(4-pyrrolidin-1-ylphenyl)sulfonyl]-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2835776.png)
![tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2835777.png)


